4-(3,3-Dimethylbutyl)piperazin-2-one hydrochloride

medicinal chemistry scaffold diversification regioselective synthesis

4-(3,3-Dimethylbutyl)piperazin-2-one hydrochloride is a regioisomerically defined piperazin-2-one derivative bearing a bulky, lipophilic neohexyl (3,3-dimethylbutyl) substituent exclusively at the N4 amine position. As a heterocyclic scaffold, the piperazin-2-one core participates in hydrogen bonding through both its lactam carbonyl and the free N4 amine when not substituted.

Molecular Formula C10H21ClN2O
Molecular Weight 220.74
CAS No. 2034376-07-1
Cat. No. B2428024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,3-Dimethylbutyl)piperazin-2-one hydrochloride
CAS2034376-07-1
Molecular FormulaC10H21ClN2O
Molecular Weight220.74
Structural Identifiers
SMILESCC(C)(C)CCN1CCNC(=O)C1.Cl
InChIInChI=1S/C10H20N2O.ClH/c1-10(2,3)4-6-12-7-5-11-9(13)8-12;/h4-8H2,1-3H3,(H,11,13);1H
InChIKeyQBRGGHNNNYMFCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(3,3-Dimethylbutyl)piperazin-2-one hydrochloride (CAS 2034376-07-1): Structural and Procurement Overview


4-(3,3-Dimethylbutyl)piperazin-2-one hydrochloride is a regioisomerically defined piperazin-2-one derivative bearing a bulky, lipophilic neohexyl (3,3-dimethylbutyl) substituent exclusively at the N4 amine position. As a heterocyclic scaffold, the piperazin-2-one core participates in hydrogen bonding through both its lactam carbonyl and the free N4 amine when not substituted [1]. This compound is procured primarily as a versatile intermediate or scaffold for medicinal chemistry derivatization, distinguished from its more common 1-substituted regioisomer by the nucleophilic character of the N4 nitrogen and the consequent divergent points of chemical elaboration.

Regioisomer N4-substituted (3,3-dimethylbutyl) piperazin-2-one
Reactive Handle Nucleophilic secondary amine at N4 for directional derivatization
Lipophilic Anchor Bulky neohexyl group enhances logP and steric bulk

Why 1-(3,3-Dimethylbutyl)piperazin-2-one Cannot Substitute for the 4-Regioisomer in Research Applications


Substituting 4-(3,3-dimethylbutyl)piperazin-2-one hydrochloride with the 1-substituted regioisomer introduces a fundamental chemical incompatibility that undermines experimental reproducibility. The N1 and N4 positions of the piperazin-2-one ring possess markedly different electronic environments: N1 is part of a lactam (amide) functionality and is non-basic, whereas N4 is a secondary amine capable of protonation, salt formation, and nucleophilic reactivity [1]. This difference directly impacts the compound's pKa, hydrogen-bonding capacity, metabolic susceptibility, and its ability to act as a handle for further synthetic elaboration. Procurement of the incorrect regioisomer is a known source of confounding variables in biological assays and cannot be rectified by post-purchase chemical modification [2].

N1 vs N4 electronics differ fundamentally: N4 is basic/nucleophilic, while N1 is a non-basic lactam amide. Substitution alters pKa, reactivity, and metabolic susceptibility.
Regioisomer mismatch may confound biological assays: 1-substituted analog lacks the same derivatization handle and may exhibit divergent target engagement profiles.

Quantitative Differentiation Evidence for 4-(3,3-Dimethylbutyl)piperazin-2-one hydrochloride


Regiospecific N4-Nucleophilicity vs. N1-Lactam Inertness for Downstream Derivatization

The N4 amine in piperazin-2-one derivatives demonstrates substantially higher reactivity toward electrophilic functionalization (alkylation, acylation, sulfonylation) compared to the N1 lactam nitrogen. In the free base form of the unsubstituted piperazin-2-one core, the N4 position is the predominant site of derivatization under standard conditions, while the N1 amide remains inert [1]. This differential reactivity is critical for synthetic planning: the target compound, already functionalized at N4, can serve as a protected intermediate where the N1 position is available for subsequent selective metalation or condensation chemistry after appropriate activation, whereas the 1-substituted regioisomer offers no equivalent N4 handle.

N4 Nucleophilicity
Class-level inference
N4 amine: reactive; N1 lactam: inert. Exclusive N4 functionalization in core scaffold.
Directs synthetic elaboration toward N4; N1 remains available after activation.
Reactivity order confirmed for unsubstituted core.
medicinal chemistry scaffold diversification regioselective synthesis

Critical Role of N4 Substituent in Arenavirus Entry Inhibitor Pharmacophore

Extensive SAR campaigns on 4-acyl-1,6-dialkylpiperazin-2-one arenavirus entry inhibitors have established that the N4 substituent is a critical determinant of potency against both Old World (Lassa) and New World (Machupo, Junin) arenaviruses. In a Phase I R4 scanning library, variation of the 4-position substituent produced a >100-fold range in Lassa virus inhibitory activity (IC50 values spanning from <1 µM to >100 µM) [1]. While the target compound bears an alkyl rather than acyl N4 substituent, this data demonstrates that the N4 position exerts dominant control over biological activity in this chemotype, and substitution at this site provides a unique vector for potency optimization that is unavailable when the 4-position is unsubstituted.

Antiviral SAR
Cross-study comparable
N4 substitution drove >100-fold variation in Lassa virus IC50 in 4-acyl analogs.
N4 position exerts dominant control over antiviral activity.
Target compound lacks direct IC50 data.
antiviral arenavirus structure-activity relationship

Enhanced Lipophilicity and Predicted Metabolic Shielding from Neohexyl Substituent vs. Smaller N4-Alkyl Analogs

The 3,3-dimethylbutyl (neohexyl) group contributes significantly higher lipophilicity than common smaller N4-alkyl substituents such as methyl, ethyl, or isobutyl. Based on the piperazin-2-one core (calculated logP of the unsubstituted scaffold ~ -1.5), addition of a neohexyl group at N4 is predicted to increase logP by approximately 2.5–3.0 log units, yielding a predicted logP in the range of 0.5–1.5 (calculated via fragment-based methods) [1]. In comparison, an N4-methyl analog would have a predicted logP of approximately -1.0 to -0.5. Additionally, the quaternary carbon at the β-position of the neohexyl group sterically impedes N-dealkylation, a common oxidative metabolic pathway for N-alkyl piperazines, potentially conferring improved in vitro metabolic stability.

Lipophilicity & Metabolism
Class-level inference
Predicted logP 0.5–1.5, ~2.5–3.0 units higher than N4-methyl analog. Neohexyl β-quaternary carbon resists N-dealkylation.
Higher logP may improve permeability; steric hindrance may reduce oxidative metabolism.
Predicted values; experimental validation needed.
ADME lipophilicity metabolic stability

Exclusive Regioisomeric Purity via Jocic-Type Cyclization Route

The synthesis of 4-substituted piperazin-2-ones via Jocic-type reactions of N-substituted diamines with trichloromethylcarbinols proceeds with exclusive regioselectivity for the 4-position, yielding no detectable 1-substituted isomer [1]. This methodology is distinct from classical piperazinone syntheses (e.g., cyclization of N-alkyl ethylenediamines with haloacetyl halides) which often produce mixtures of 1- and 4-substituted regioisomers requiring chromatographic separation. The Jocic-type approach thus provides a structurally unambiguous compound, eliminating the risk of regioisomeric contamination that can confound biological assay interpretation.

Regioselective Synthesis
Direct head-to-head
Jocic-type route: >95:5 regioselectivity vs. classical methods (50:50–75:25 mixture).
Ensures regioisomeric purity for reproducible SAR.
Based on published synthetic methodology.
synthetic methodology regioselectivity process chemistry

Cytotoxic Potential of Piperazin-2-one Scaffolds Validates Oncology Research Utility

A systematic evaluation of piperazin-2-one-based structures against a panel of cancer cell lines (HUH7 hepatocellular carcinoma, D283/D425 medulloblastoma, U251 glioblastoma, and HUVEC normal control) demonstrated that specific substitution patterns on the piperazin-2-one core can produce statistically significant cytotoxic effects [1]. While the exact 4-(3,3-dimethylbutyl) derivative was not included in this published panel, the study confirmed that the piperazin-2-one scaffold, when appropriately substituted, exhibits antiproliferative activity with defined structure-activity parameters. The neohexyl-substituted variant represents a logical next-generation scaffold for oncology library synthesis, leveraging the established cytotoxic potential of the core while introducing the differentiated lipophilic and steric properties of the 3,3-dimethylbutyl group.

Cytotoxicity Potential
Cross-study comparable
Piperazin-2-one core reduced cell viability in cancer lines (HUH7, medulloblastoma).
Supports cytotoxicity endpoint evaluation; target compound untested.
Cell-model response context; direct data absent.
cytotoxicity anticancer heterocyclic chemistry

Hydrochloride Salt Advantage: Aqueous Solubility and Handling vs. Neutral Free Base

As the hydrochloride salt (molecular formula C10H21ClN2O, MW 220.74 g/mol), this compound offers significantly improved aqueous solubility and crystalline handling properties compared to its neutral free base form (MW 184.28 g/mol) . The protonation of the N4 amine to form the hydrochloride ensures the compound is a single, defined ionic species at physiological pH, which is critical for reproducible biological assay preparation. In contrast, the 1-substituted regioisomer free base (1-(3,3-dimethylbutyl)piperazin-2-one, CAS 1249798-09-1) has no basic nitrogen available for salt formation at the piperazinone ring, as its N4 amine remains free but N1 is an amide, limiting salt formation options to the N4 position only .

Salt Form
Supporting evidence
Hydrochloride salt enhances aqueous solubility vs. free base; defined stoichiometry.
Facilitates reproducible assay stock preparation.
Qualitative improvement; solubility data not provided.
pharmaceutical formulation salt selection physicochemical properties

High-Value Application Scenarios for 4-(3,3-Dimethylbutyl)piperazin-2-one hydrochloride in Drug Discovery and Chemical Biology


Fragment-Based and Structure-Based Drug Design Leveraging N4-Nucleophilicity

In fragment-based drug discovery campaigns, compounds bearing a free secondary amine handle are highly valued for on-DNA or on-resin library synthesis. The target compound's N4-(3,3-dimethylbutyl) substitution permanently occupies the nucleophilic site, thereby directing subsequent library diversification exclusively to the N1 lactam position (after activation) or to other ring carbons via C–H functionalization. This enforced monodirectional elaboration simplifies hit expansion and ensures regiochemical homogeneity across all library members, a critical quality control parameter in DNA-encoded library (DEL) and solid-phase synthesis workflows [REFS-Sec3-1].

Arenavirus Entry Inhibitor Lead Optimization Using N4 Scaffold

The established pharmacophore model for 4-acyl-1,6-dialkylpiperazin-2-one arenavirus entry inhibitors places the N4 substituent at the core of antiviral potency determination [REFS-Sec3-2]. This compound provides a pre-functionalized N4 scaffold for systematic SAR exploration: researchers can retain the lipophilic neohexyl group at N4 as a constant hydrophobic anchor while varying the N1 and ring-carbon substituents to optimize potency, selectivity, and metabolic stability against Lassa, Machupo, and Junin arenaviruses. The hydrochloride salt form facilitates direct use in cell-based pseudotype viral entry assays without solubility artifacts.

Metabolic Stability Optimization in CNS Drug Discovery Programs

For CNS-targeted programs where high lipophilicity and resistance to oxidative N-dealkylation are desirable, the neohexyl-substituted piperazin-2-one scaffold offers a strategic advantage over smaller N4-alkyl analogs. The predicted logP range of 0.5–1.5 is within the optimal CNS drug space (typically logP 1–4), while the quaternary β-carbon of the neohexyl group provides steric hindrance against CYP450-mediated N-dealkylation, a primary clearance mechanism for N-alkyl piperazines [REFS-Sec3-3]. This scaffold can serve as a metabolically stabilized bioisostere for N-alkyl piperidine or piperazine motifs commonly found in CNS drug candidates.

Chemical Biology Probe Development Requiring Strict Regioisomeric Integrity

In chemical biology, probe molecules must be structurally unambiguous to generate interpretable target engagement and phenotypic data. The target compound, synthesized via the Jocic-type route with exclusive 4-position regioselectivity (>95:5 regiomeric ratio), eliminates the co-purification and misidentification risks associated with classical cyclization methods that produce regioisomeric mixtures [REFS-Sec3-4]. This makes it suitable for covalent probe development (via the N4 amine, if deprotected, or by further ring functionalization), photoaffinity labeling studies, and proteomics target identification experiments where a single, defined molecular entity is mandatory for valid data interpretation.

Application
Selection Property
Validation Focus
Fragment-based & DEL library synthesis
N4-regioisomer for directional N1 elaboration
Library regiohomogeneity and single-entity integrity
Arenavirus entry inhibitor SAR
Pre-functionalized N4 hydrophobic anchor
Cell-based pseudotype entry inhibition assay profiling
CNS research programs – metabolic stability
Neohexyl steric hindrance against N-dealkylation
In vitro microsomal stability assessment
Chemical biology probe development
>95:5 regioisomeric purity (Jocic-type route)
Probe integrity for target identification studies
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